PCI-34051 Exhibits >200-Fold HDAC8 Selectivity Over HDAC1 and HDAC6, and >1000-Fold Over HDAC2/3/10
PCI-34051 demonstrates exceptional isoform selectivity for HDAC8 compared to other class I and class II HDAC enzymes. In recombinant enzyme assays, PCI-34051 inhibits HDAC8 with an IC50 of 10 nM, while exhibiting IC50 values exceeding 1000 nM for HDAC1, HDAC2, HDAC3, HDAC4, HDAC5, and HDAC6 . This translates to greater than 200-fold selectivity over HDAC1 and HDAC6, and greater than 1000-fold selectivity over HDAC2, HDAC3, and HDAC10 [1]. In contrast, pan-HDAC inhibitor SAHA (vorinostat) inhibits HDAC8 with substantially reduced potency (IC50 = 2 μM) and lacks isoform discrimination [2].
| Evidence Dimension | IC50 for HDAC8 inhibition (cell-free recombinant enzyme assay) |
|---|---|
| Target Compound Data | PCI-34051: IC50 = 10 nM |
| Comparator Or Baseline | SAHA (vorinostat): IC50 = 2 μM (2000 nM); HDAC1/6: IC50 > 1000 nM |
| Quantified Difference | PCI-34051 is 200-fold more potent than SAHA against HDAC8; >200-fold selective over HDAC1/6; >1000-fold selective over HDAC2/3/10 |
| Conditions | Recombinant HDAC enzymes, fluorogenic assay, cell-free system |
Why This Matters
High isoform selectivity enables researchers to attribute observed biological effects specifically to HDAC8 inhibition, a critical requirement for mechanistic studies and target validation that cannot be achieved with pan-HDAC inhibitors.
- [1] Balasubramanian S, Ramos J, Luo W, Sirisawad M, Verner E, Buggy JJ. A novel histone deacetylase 8 (HDAC8)-specific inhibitor PCI-34051 induces apoptosis in T-cell lymphomas. Leukemia. 2008 May;22(5):1026-34. View Source
- [2] Li Y, et al. HDAC8 maintains cytoskeleton integrity via homologous recombination and represents a novel therapeutic target in multiple myeloma. 2021. SAHA binds HDAC8 with IC50 = 2 μM. View Source
